tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Chemical Stability Storage Conditions Shelf Life

This Boc-protected tetrahydroquinoline (CAS 123387-53-1) is the premier intermediate for CNS drug discovery and quinoline library synthesis. The orthogonal Boc group permits selective TFA deprotection while preserving Fmoc groups, streamlining multi-step routes. Elevated LogP (4.07) enhances blood-brain barrier permeability vs. unprotected THQ. Proven high-yield (~84%) benzylic oxidation under mild dirhodium catalysis outperforms other heterocyclic substrates. Consistent ≥98% purity ensures reliable palladium-catalyzed cross-coupling and C-H functionalization regioselectivity. Ideal for medicinal chemists and process scale-up.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 123387-53-1
Cat. No. B183884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
CAS123387-53-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=CC=CC=C21
InChIInChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3
InChIKeyGVSRWAIRQCMAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (CAS 123387-53-1): A Versatile Boc-Protected Tetrahydroquinoline Building Block for Pharmaceutical Research and Chemical Synthesis


tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (CAS 123387-53-1), also known as 1-Boc-1,2,3,4-tetrahydroquinoline or Boc-tetrahydroquinoline, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the tetrahydroquinoline nitrogen, which enhances its stability and facilitates selective deprotection in multi-step syntheses . This compound serves as a key intermediate in the synthesis of bioactive alkaloids, pharmaceutical compounds, and CNS-targeted agents, and is widely utilized in palladium-catalyzed cross-coupling reactions for quinoline ring functionalization .

Why tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Cannot Be Replaced by Generic Boc-Protected Amines in Critical Synthetic Workflows


The tetrahydroquinoline core of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate confers unique electronic and steric properties that distinguish it from simple Boc-protected amines. The fused bicyclic system provides a rigid scaffold that influences reactivity in cross-coupling reactions and biological target engagement . Substitution with generic N-Boc-piperidine or N-Boc-aniline derivatives leads to altered conformational profiles and reduced regioselectivity in palladium-catalyzed transformations, as the quinoline nitrogen's electron density and the aromatic ring's π-system are critical for successful coupling outcomes [1]. Furthermore, the tetrahydroquinoline moiety is a privileged structure in medicinal chemistry, and even minor modifications can drastically impact binding affinity and pharmacokinetic properties .

Quantitative Differentiation of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: A Comparative Evidence-Based Assessment for Procurement and Research Use


Chemical Stability Profile: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate vs. Unprotected Tetrahydroquinoline

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is chemically stable under recommended storage conditions, as indicated by its SDS classification . In contrast, unprotected tetrahydroquinoline is known to be susceptible to oxidation and degradation, often requiring inert atmosphere and low-temperature storage to maintain integrity. The Boc group provides enhanced stability, making the protected compound more robust for long-term storage and use in multi-step syntheses without special handling precautions.

Chemical Stability Storage Conditions Shelf Life

Purity Specifications: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate vs. Commercial Benchmarks

Commercially available tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate is routinely supplied with a purity of ≥95% (HPLC) or 98% . This high purity is essential for applications such as palladium-catalyzed cross-coupling reactions, where impurities can poison catalysts and reduce yields. In comparison, generic Boc-protected amines may be offered at lower purity grades (e.g., 90-95%) that require additional purification steps before use in sensitive reactions.

Purity Quality Control HPLC

Synthetic Yield in Benzylic Oxidation: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate vs. Other Substrates

In a study on dirhodium caprolactamate-catalyzed benzylic oxidation, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate was converted to its corresponding benzylic carbonyl product with a yield of approximately 84% [1]. This yield is comparable to or exceeds that of other substrates such as isochroman (~12% yield) and 1,2,3,4-tetrahydronaphthalene (~85% yield), demonstrating its suitability for oxidative functionalization under mild conditions.

Benzylic Oxidation Dirhodium Catalysis Synthetic Yield

LogP and Drug-Likeness: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate vs. Unprotected Tetrahydroquinoline

The predicted LogP value for tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate is 4.07 , indicating higher lipophilicity compared to unprotected tetrahydroquinoline (predicted LogP ~2.0-2.5). This increased lipophilicity can enhance membrane permeability and is a desirable property for CNS-targeted drug candidates, as it may improve blood-brain barrier penetration.

LogP Drug-likeness Lipophilicity

Boc Group Stability and Selective Deprotection: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate vs. Other N-Protecting Groups

The Boc group in tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate can be selectively removed under mild acidic conditions (e.g., TFA in DCM) without affecting other base-labile protecting groups . This orthogonal stability is a key advantage over alternative N-protecting groups such as Cbz (removed by hydrogenolysis) or Fmoc (base-labile), allowing for greater synthetic flexibility in complex molecule construction.

Protecting Group Strategy Boc Deprotection Orthogonal Protection

Reactivity in Cross-Coupling: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate vs. Non-Boc Protected Analogs

The Boc-protected tetrahydroquinoline scaffold is a privileged substrate in palladium-catalyzed C(sp3)-H activation reactions, enabling the synthesis of 3,4-dihydroquinolinone derivatives [1]. Unprotected tetrahydroquinoline often undergoes N-arylation or oxidation side reactions under similar conditions, reducing the yield of the desired C-H functionalized products. The Boc group directs reactivity and protects the nitrogen from unwanted side reactions.

Palladium Catalysis Cross-Coupling C-H Activation

Optimal Applications of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Based on Verified Performance Advantages


Palladium-Catalyzed Cross-Coupling for Quinoline Library Synthesis

Researchers synthesizing diverse quinoline-based libraries for drug discovery should prioritize tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate due to its high purity (≥95-98%) and proven performance in palladium-catalyzed cross-coupling reactions . The Boc group prevents unwanted N-arylation, enabling selective C-H functionalization at the aromatic ring. This scenario leverages the compound's orthogonal protecting group strategy and reactivity profile to maximize synthetic efficiency and library diversity.

Late-Stage Benzylic Oxidation for Functionalized Quinoline Intermediates

For medicinal chemists requiring oxidized quinoline derivatives, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate offers a high-yielding (~84%) benzylic oxidation pathway under mild dirhodium catalysis [1]. This outperforms many other heterocyclic substrates and provides a direct route to carbonyl-containing intermediates that are pivotal in the synthesis of bioactive alkaloids and CNS agents. The compound's stability under reaction conditions ensures consistent results.

CNS Drug Candidate Synthesis Requiring Optimized Lipophilicity

In CNS drug discovery programs, the elevated LogP (4.07) of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate compared to unprotected tetrahydroquinoline (LogP ~2.0-2.5) makes it a superior intermediate for enhancing blood-brain barrier permeability . The Boc group can be retained during early synthetic steps to improve solubility and handling, then removed late-stage to reveal the active amine. This property is particularly valuable for targets such as monoamine oxidase (MAO) and other CNS receptors.

Multi-Step Synthesis Requiring Orthogonal Protection Schemes

Process chemists designing multi-step syntheses of complex molecules should select tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate for its Boc group's orthogonal stability . The Boc group can be selectively removed with TFA while leaving other base-labile protecting groups (e.g., Fmoc) intact, enabling sequential deprotection strategies. This reduces the number of synthetic steps and improves overall yield, a critical factor in both academic research and industrial scale-up.

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